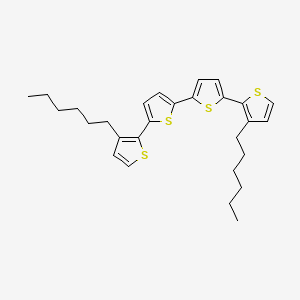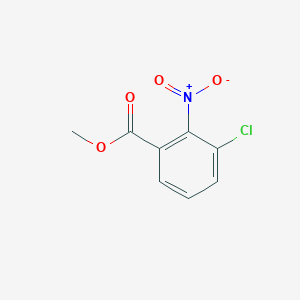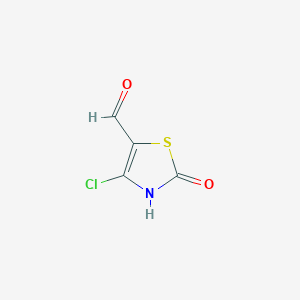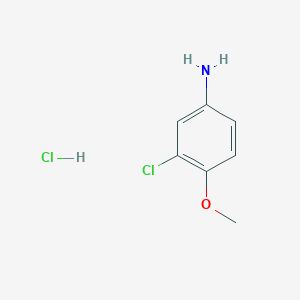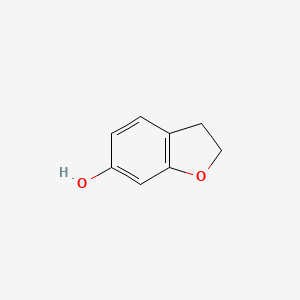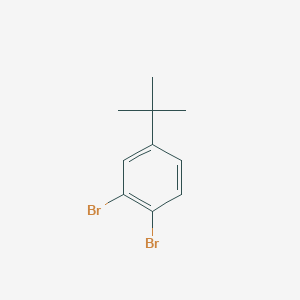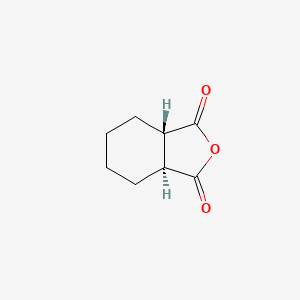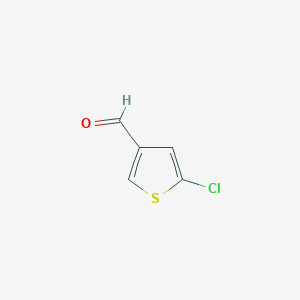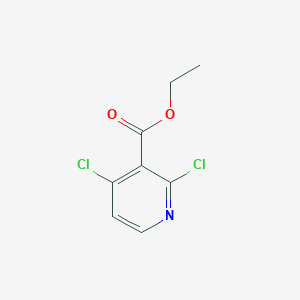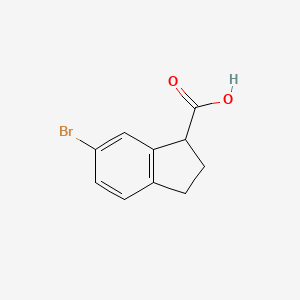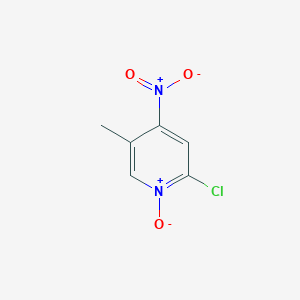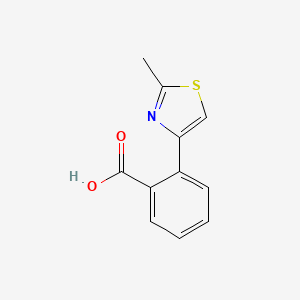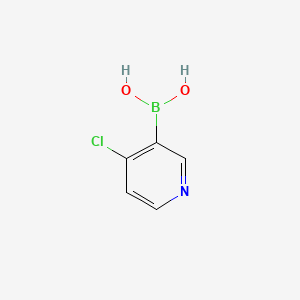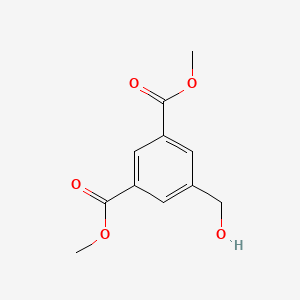
Dimethyl 5-(hydroxymethyl)isophthalate
Vue d'ensemble
Description
Dimethyl 5-(hydroxymethyl)isophthalate is a chemical compound with the molecular formula C11H12O5 . It has a molecular weight of 224.21 . It is a solid or liquid substance that should be stored in a dry, sealed environment at 2-8°C .
Molecular Structure Analysis
The InChI code for Dimethyl 5-(hydroxymethyl)isophthalate is1S/C11H12O5/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5,12H,6H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
While specific chemical reactions involving Dimethyl 5-(hydroxymethyl)isophthalate are not detailed in the search results, related compounds like Dimethyl 5-hydroxyisophthalate have been used in various reactions. For instance, it undergoes a base-catalyzed nucleophilic oxirane ring-opening addition reaction with allyl glycidyl ether to afford 5-substituted derivatives of isophthalic acid .Physical And Chemical Properties Analysis
Dimethyl 5-(hydroxymethyl)isophthalate is a solid or liquid substance . It should be stored in a dry, sealed environment at 2-8°C . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Synthesis and Rearrangement
- Dimethyl 5-(hydroxymethyl)isophthalate has been studied in synthesis condition research, particularly in esterification with methanol and reaction with methyl 2-chloropropionate. The best reaction conditions yielded a 60% yield. Optical activity research of this compound revealed that the reaction mechanism followed an SN1 process (W. Pen, 2014).
Application in Polyurethane Foam Production
- This compound is part of the residue from the recrystallization of the dimethyl terephthalate/dimethyl isophthalate fraction, primarily composed of dimethyl esters of phthalic acids. It's been shown to afford hydroxyl group-containing phosphonates, useful in preparing oligoester alcohols and solid polyurethane foams with reduced flammability (K. Troev et al., 1984).
Antioxidant and Antibacterial Properties
- Metallophthalocyanines synthesized with dimethyl 5-(phenoxy)-isophthalate substituents exhibited significant antioxidant and antibacterial properties. These properties were confirmed using various spectral and analytical methods (M. Salih AğirtaŞ et al., 2015).
Hyperbranched Polyesters
- The compound is crucial in the synthesis of hyperbranched polyesters, particularly in melt condensation polymerization processes. These polyesters exhibit unique molecular weight growth characteristics and have applications in various industrial and research fields (D. Parker & W. Feast, 2001).
Gold(I) Chemistry
- In gold(I) chemistry, dimethyl 5-aminoisophthalate, derived from dimethyl 5-(hydroxymethyl)isophthalate, was used to form model complexes. These studies are significant in understanding macrocyclic gold compounds and their potential applications (Dennis Wiedemann et al., 2009).
Core-Terminated Hyperbranched Polyesters
- The compound is also instrumental in the synthesis of core-terminated hyperbranched polyesters. These polyesters are noted for their solubility in common organic solvents and have various industrial applications (D. Parker & W. Feast, 2001).
Asymmetric Aldol Catalysis
- This compound was involved in the synthesis of metal−organic frameworks (MOFs) used for asymmetric aldol reactions. These frameworks have significant implications in catalysis and chemical synthesis (Wenting Zhu et al., 2014).
Ligand Synthesis and Chiral Self-Assembly
- In hydrothermal in situ ligand synthesis and chiral self-assembly, this compound played a crucial role. The study produced a new chiral compound featuring a three-dimensional framework with right-handed helices, significant in materials science (Ling Lin et al., 2011).
Gas Adsorption
- Novel Zn(II) MOFs constructed with dimethyl 5-(hydroxymethyl)isophthalate showed enhancements in CO2 uptake, highlighting its role in environmental applications, particularly in gas storage and separation (Yun Ling et al., 2012).
Safety And Hazards
Orientations Futures
While specific future directions for Dimethyl 5-(hydroxymethyl)isophthalate are not mentioned in the search results, related compounds like Dimethyl 5-hydroxyisophthalate have been used to prepare sterically crowded polyether dendrons, via O-allylation/Claisen rearrangement reactions . This suggests potential applications in the synthesis of complex organic structures.
Propriétés
IUPAC Name |
dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGDEIHUEMPLRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552289 | |
| Record name | Dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-(hydroxymethyl)isophthalate | |
CAS RN |
109862-53-5 | |
| Record name | Dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

